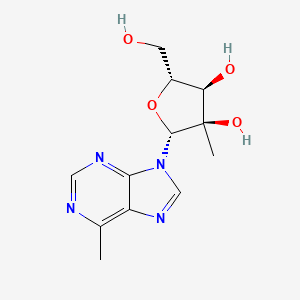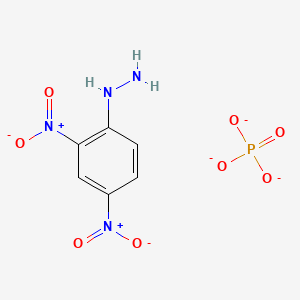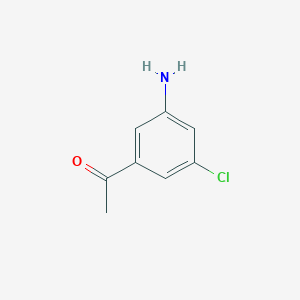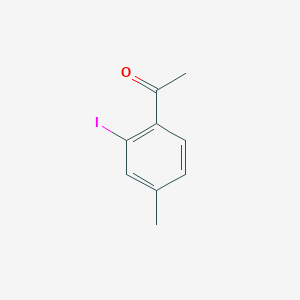
9-(2'-C-methyl-b-D-ribofuranosyl)6-methylpurine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2’-C-methyl-b-D-ribofuranosyl)6-methylpurine: is a bioactive compound that belongs to the class of purine nucleosides. This compound has garnered significant attention due to its potent antiviral and antitumor properties. It is used in various scientific research fields, including biomedicine, to treat diseases by inhibiting viral replication and modulating immune responses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2’-C-methyl-b-D-ribofuranosyl)6-methylpurine involves the condensation of 6-methylpurine with a ribofuranosyl derivative. The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the purine ring can be modified by introducing different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, which can have enhanced or altered biological activities .
Scientific Research Applications
Chemistry: In chemistry, 9-(2’-C-methyl-b-D-ribofuranosyl)6-methylpurine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study cellular processes and molecular interactions. It serves as a tool to investigate the mechanisms of viral replication and the effects of antiviral agents.
Medicine: Medically, 9-(2’-C-methyl-b-D-ribofuranosyl)6-methylpurine has shown promise as an antiviral and antitumor agent. It is being investigated for its potential to treat various viral infections and certain types of cancer by inhibiting DNA synthesis and inducing apoptosis in malignant cells.
Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and biotechnological products. Its ability to modulate immune responses makes it a valuable component in the formulation of therapeutic agents.
Mechanism of Action
The mechanism of action of 9-(2’-C-methyl-b-D-ribofuranosyl)6-methylpurine involves its incorporation into the DNA or RNA of viruses, leading to the inhibition of viral replication. This compound targets viral polymerases and other enzymes essential for nucleic acid synthesis. Additionally, it can induce apoptosis in cancer cells by interfering with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
- 9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine
- 9-(2-β-C-Methyl-β-D-ribofuranosyl)purine
Comparison: While all these compounds belong to the class of purine nucleosides, 9-(2’-C-methyl-b-D-ribofuranosyl)6-methylpurine is unique due to its specific methylation pattern, which enhances its antiviral and antitumor activities. The presence of the 2’-C-methyl group in the ribofuranosyl moiety distinguishes it from other similar compounds and contributes to its unique biological properties .
Properties
Molecular Formula |
C12H16N4O4 |
|---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-5-(hydroxymethyl)-3-methyl-2-(6-methylpurin-9-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H16N4O4/c1-6-8-10(14-4-13-6)16(5-15-8)11-12(2,19)9(18)7(3-17)20-11/h4-5,7,9,11,17-19H,3H2,1-2H3/t7-,9-,11-,12-/m1/s1 |
InChI Key |
XHWRGILBOVPBLO-COYOAVQYSA-N |
Isomeric SMILES |
CC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@]([C@@H]([C@H](O3)CO)O)(C)O |
Canonical SMILES |
CC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11746535.png)


![2-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol](/img/structure/B11746554.png)
![2-(4-{[(3-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11746560.png)

![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11746568.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(3-ethoxypropyl)amine](/img/structure/B11746576.png)
![2-(3-{[(5-fluorothiophen-2-yl)methyl]amino}-4-methyl-1H-pyrazol-1-yl)acetic acid](/img/structure/B11746577.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11746579.png)
![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B11746591.png)
![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11746592.png)

![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11746616.png)
